molecular formula C10H20N2O B8634236 1-(4-Methylpiperazin-1-YL)pentan-3-one CAS No. 139674-07-0

1-(4-Methylpiperazin-1-YL)pentan-3-one

Cat. No.: B8634236
CAS No.: 139674-07-0
M. Wt: 184.28 g/mol
InChI Key: CAOJJAFYPIETHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpiperazin-1-yl)pentan-3-one is a chemical compound with the molecular formula C10H20N2O and a molecular weight of 184.28 g/mol . This ketone features a methylpiperazine moiety, a functional group commonly utilized in medicinal chemistry and chemical biology for its physicochemical properties and potential as a synthetic intermediate . The compound is provided as a high-purity material suitable for advanced research applications. Research Applications: This compound serves as a valuable building block in organic synthesis and method development. Its structure suggests potential utility in the exploration of structure-activity relationships (SAR), particularly in the design and synthesis of novel pharmacologically active molecules. Researchers may employ it in the development of compounds targeting various biological pathways, such as kinase signaling or GPCR activity, given the prevalence of the piperazine scaffold in these areas . Handling and Usage: This product is intended for research and development purposes in a controlled laboratory setting. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or animal use . Researchers should consult the relevant safety data sheet (SDS) and adhere to all appropriate safety protocols before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139674-07-0

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

1-(4-methylpiperazin-1-yl)pentan-3-one

InChI

InChI=1S/C10H20N2O/c1-3-10(13)4-5-12-8-6-11(2)7-9-12/h3-9H2,1-2H3

InChI Key

CAOJJAFYPIETHL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCN1CCN(CC1)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Strategies for the Preparation of 1-(4-Methylpiperazin-1-YL)pentan-3-one and Related Structures

The synthesis of this compound can be approached through several established methodologies in organic chemistry. These strategies focus on the formation of the key carbon-nitrogen bond linking the piperazine (B1678402) ring to the pentanone chain and the construction of the carbonyl moiety itself.

Nucleophilic Substitution Approaches for Piperazine Ring Functionalization

One of the most fundamental methods for forming carbon-nitrogen bonds is through nucleophilic substitution. In this approach, the piperazine ring, specifically the secondary amine of 1-methylpiperazine (B117243), acts as a nucleophile. researchgate.net This nitrogen atom can attack an electrophilic carbon atom on a pentan-3-one precursor that is equipped with a suitable leaving group.

The reaction typically involves the displacement of a halide (e.g., Cl, Br, I) or a sulfonate ester (e.g., tosylate, mesylate) from the α-carbon of the ketone. The piperazine nitrogen, with its available lone pair of electrons, attacks the carbon, leading to the formation of the C-N bond and expulsion of the leaving group. nih.govmdpi.com The efficiency of this N-alkylation can be enhanced by the addition of a base to neutralize the hydrogen halide formed during the reaction, and in some cases, by using salts like sodium or potassium iodide to promote halogen exchange, which can increase the reactivity of the leaving group. mdpi.com

Table 1: Reagents for Nucleophilic Substitution on Piperazine

Precursor Type Electrophilic Precursor Example Leaving Group Nucleophile
Haloketone 1-chloropentan-3-one Chloride (-Cl) 1-Methylpiperazine
Sulfonate Ester 1-(tosyloxy)pentan-3-one Tosylate (-OTs) 1-Methylpiperazine

Reductive Amination Pathways for Ketone-Amine Condensation

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. mdma.ch This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or iminium ion, which is then reduced in situ to the corresponding amine. wikipedia.orgnih.gov This one-pot procedure is highly efficient and avoids the issue of over-alkylation that can occur in direct nucleophilic substitution with alkyl halides. masterorganicchemistry.com

In the context of synthesizing this compound, this pathway would likely involve the condensation of 1-methylpiperazine with a suitable diketone or a related carbonyl precursor. The reaction begins with the nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate. nih.gov This is followed by the elimination of water to yield an iminium ion, which is not isolated but is immediately reduced by a selective reducing agent present in the reaction mixture. wikipedia.orgchemistrysteps.com

A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly common because they are mild enough to not reduce the initial ketone but are effective at reducing the intermediate iminium ion. masterorganicchemistry.comchemistrysteps.com

Table 2: Common Reducing Agents in Reductive Amination

Reducing Agent Chemical Formula Key Features
Sodium Cyanoborohydride NaBH₃CN Selectively reduces imines/iminium ions in the presence of ketones/aldehydes. masterorganicchemistry.com
Sodium Triacetoxyborohydride NaBH(OAc)₃ A milder and less toxic alternative to NaBH₃CN, effective under weakly acidic conditions. masterorganicchemistry.com
Catalytic Hydrogenation H₂ with Pd, Pt, or Ni catalyst A "green" method that can be performed in one pot under mild conditions. wikipedia.org

Acylation Reactions for Carbonyl Moiety Formation

For instance, the synthesis could involve the reaction of an appropriate organocuprate reagent (a Gilman reagent) with an acyl chloride. Alternatively, the Weinreb ketone synthesis offers a mild and efficient method where an N-methoxy-N-methylamide (Weinreb amide) reacts with an organometallic reagent like a Grignard reagent or an organolithium reagent to form a stable chelated intermediate that yields a ketone upon acidic workup. This method is valued for its ability to prevent the common side reaction of over-addition, which leads to tertiary alcohols. ncert.nic.in

Table 3: Selected Acylation Methods for Ketone Synthesis

Method Acylating Agent Nucleophile
Grignard Reaction Acyl Halide (e.g., Propanoyl chloride) Organomagnesium Halide
Fukuyama Coupling Thioester Organozinc Reagent
Weinreb Ketone Synthesis Weinreb Amide Organolithium or Grignard Reagent

Utilization of Friedel-Crafts Acylation in Analogous Syntheses

Friedel-Crafts acylation is a cornerstone of organic synthesis, used to attach an acyl group to an aromatic ring. ncert.nic.innih.gov While this compound is an aliphatic compound, this reaction is highly relevant for the synthesis of analogous structures where the pentanone chain is attached to an aromatic ring. In this reaction, an aromatic compound is treated with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). nih.gov

The Lewis acid coordinates to the carbonyl oxygen of the acylating agent, making the carbonyl carbon highly electrophilic. This activates it for electrophilic aromatic substitution, where the aromatic ring acts as the nucleophile. The resulting product is an aryl ketone. byjus.com This method is advantageous over Friedel-Crafts alkylation because the product ketone is deactivated towards further reaction, preventing poly-acylation, and the acyl group does not undergo rearrangement. byjus.com

Table 4: Components of Friedel-Crafts Acylation

Component Example Role in Reaction
Aromatic Substrate Benzene Nucleophile
Acylating Agent Propanoyl chloride Electrophile Precursor
Lewis Acid Catalyst Aluminum chloride (AlCl₃) Activates the Acylating Agent

Chemical Reactivity and Functional Group Interconversions

The chemical behavior of this compound is largely dictated by its two primary functional groups: the tertiary amine of the piperazine ring and the carbonyl group of the ketone.

Oxidative Transformations of Carbonyl Groups

The carbonyl group of a ketone is at a relatively high oxidation state. libretexts.org Ketones are generally more resistant to oxidation than aldehydes because they lack the hydrogen atom directly attached to the carbonyl carbon. bham.ac.uk However, under specific and often forcing conditions, ketones can undergo oxidative transformations.

One of the most significant oxidative reactions for ketones is the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.org The mechanism involves the addition of the peroxy acid to the carbonyl group, followed by the rearrangement of an alkyl group from the carbon to an adjacent, electron-deficient oxygen atom. libretexts.org For an unsymmetrical ketone like pentan-3-one, the reaction exhibits regioselectivity, with the migratory aptitude of the alkyl groups determining which one moves. Generally, the group that can better stabilize a positive charge is more likely to migrate.

Table 5: Oxidizing Agents for Ketones and Potential Products

Reaction Name Oxidizing Agent Product from Pentan-3-one Moiety
Baeyer-Villiger Oxidation Peroxy acids (e.g., m-CPBA) Ester (e.g., Ethyl propanoate)
Permanganate (B83412) Oxidation Potassium permanganate (KMnO₄) Cleavage to carboxylic acids (under harsh conditions) fiveable.me

Reductive Modifications of Ketone Functionalities

The ketone group at the 3-position of the pentane (B18724) chain in this compound is a prime site for chemical modification, particularly through reduction. This transformation converts the carbonyl group into a secondary alcohol, yielding 1-(4-Methylpiperazin-1-yl)pentan-3-ol. Such reactions are fundamental in organic synthesis, often altering the molecule's biological and physical properties.

A variety of reducing agents can accomplish this transformation, with sodium borohydride (B1222165) (NaBH₄) being one of the most common due to its selectivity and mild reaction conditions. umn.educommonorganicchemistry.com Typically, NaBH₄ is used in protic solvents like methanol (B129727) or ethanol. The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. pressbooks.pub A subsequent workup with a mild acid protonates the resulting alkoxide intermediate to form the final alcohol product. chemguide.co.uk

While effective, other hydride reagents can also be employed, each with distinct reactivity profiles. Lithium aluminum hydride (LiAlH₄), for instance, is a much stronger reducing agent but is less selective and reacts violently with protic solvents. umn.edu Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as palladium, platinum, or nickel, represents another pathway. This method is often considered a greener alternative as it avoids stoichiometric inorganic hydrides.

The choice of reducing agent can be tailored based on the desired selectivity, scale, and reaction conditions.

Reducing AgentTypical SolventKey CharacteristicsProduct
Sodium Borohydride (NaBH₄)Methanol, EthanolMild and selective for aldehydes and ketones; easy to handle. commonorganicchemistry.commasterorganicchemistry.com1-(4-Methylpiperazin-1-yl)pentan-3-ol
Lithium Aluminum Hydride (LiAlH₄)Anhydrous ethers (e.g., THF, Diethyl ether)Very strong, non-selective reducing agent; reacts with a wide range of carbonyls. umn.edu1-(4-Methylpiperazin-1-yl)pentan-3-ol
Catalytic Hydrogenation (H₂/Catalyst)Ethanol, Ethyl AcetateEnvironmentally benign; requires specialized pressure equipment.1-(4-Methylpiperazin-1-yl)pentan-3-ol

Further Derivatization via Substitution Reactions on the Piperazine Ring

The 1-(4-methylpiperazin-1-yl) moiety offers additional sites for chemical derivatization. The piperazine ring contains two nitrogen atoms, but their reactivity differs. The nitrogen at position 1 is part of a vinylogous amide system, making it less nucleophilic. In contrast, the tertiary amine nitrogen at position 4 (bearing the methyl group) is a reactive nucleophilic and basic center, allowing for further modifications.

Two primary types of derivatization at the N-4 position are N-oxidation and quaternization.

N-Oxide Formation: The tertiary amine can be oxidized to form the corresponding N-oxide, 1-(4-methyl-4-oxido-piperazin-1-yl)pentan-3-one. This is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (mCPBA). The formation of N-oxides can alter a molecule's polarity, solubility, and metabolic profile, and they are sometimes used as prodrugs that are converted back to the parent amine in vivo. google.comgoogle.com

Quaternization: The N-4 nitrogen can react with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a quaternary ammonium (B1175870) salt. This reaction introduces a permanent positive charge on the nitrogen atom, significantly changing the molecule's physical properties. This process, a form of N-alkylation, can be used to modify the compound's solubility or to introduce specific functional groups.

These derivatization pathways expand the chemical space accessible from the parent compound, enabling the synthesis of a diverse library of analogs for further investigation.

Principles of Green Chemistry in Synthetic Design and Implementation

The industrial synthesis of chemical compounds is increasingly guided by the principles of green chemistry, which aim to design processes that are environmentally benign, economically viable, and efficient. pressbooks.pub The application of these principles to the synthesis of this compound can lead to more sustainable manufacturing processes.

A plausible and efficient synthetic route for this compound is the aza-Michael addition of 1-methylpiperazine to an α,β-unsaturated ketone like pent-1-en-3-one or ethyl vinyl ketone. This reaction serves as a useful model for applying green chemistry principles.

Maximizing Atom Economy in Synthetic Routes

Atom economy is a core concept in green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. An ideal reaction has 100% atom economy, meaning there are no waste atoms generated as byproducts.

The aza-Michael addition of 1-methylpiperazine to pent-1-en-3-one is an excellent example of a high atom economy reaction:

C₅H₁₂N₂ (1-methylpiperazine) + C₅H₈O (pent-1-en-3-one) → C₁₀H₂₀N₂O (this compound)

In this addition reaction, all atoms from both reactants are incorporated into the single product molecule, resulting in a theoretical atom economy of 100%. This contrasts sharply with substitution reactions, which inherently produce byproducts. For example, if the synthesis involved reacting 1-methylpiperazine with 1-chloropentan-3-one, a salt byproduct (1-methylpiperazine hydrochloride) would be formed, significantly lowering the atom economy.

Synthetic RouteReaction TypeByproductsTheoretical Atom Economy
Aza-Michael AdditionAdditionNone100%
Nucleophilic SubstitutionSubstitutionSalt (e.g., HCl salt)<100%

Prevention and Minimization of Byproduct Generation

Beyond maximizing atom economy, minimizing the generation of byproducts through side reactions is crucial for a green synthetic process. In the aza-Michael synthesis of this compound, potential side reactions could include polymerization of the unsaturated ketone or undesired reactions involving the solvent.

Strategies to minimize these byproducts include:

Optimizing Reaction Conditions: Careful control of temperature, pressure, and reaction time can favor the desired reaction pathway over side reactions.

Stoichiometric Control: Using a precise molar ratio of reactants can prevent side reactions that may occur if one reactant is in large excess.

Solvent Selection: Choosing a solvent that does not participate in the reaction and allows for easy product separation can improve purity and reduce waste. Water or other green solvents are preferred over hazardous organic solvents.

Application of Catalytic Reagents in Preferential Synthesis

Catalysts are a cornerstone of green chemistry because they can increase reaction rates and selectivity under milder conditions, all while being used in small (sub-stoichiometric) amounts. Instead of conducting the aza-Michael addition thermally, which might require high temperatures and lead to byproducts, a catalyst can enable the reaction to proceed efficiently at or near room temperature.

For the synthesis of this compound, several catalytic approaches could be considered:

Base Catalysis: A simple base can deprotonate the N-H of piperazine (if a non-methylated piperazine were used) or activate the Michael acceptor.

Acid Catalysis: Lewis or Brønsted acids can activate the α,β-unsaturated ketone, making it more electrophilic and susceptible to nucleophilic attack by the amine.

Organocatalysis: Chiral amines or other small organic molecules can be used to catalyze the reaction, offering a metal-free alternative.

Biocatalysis: Enzymes can offer unparalleled selectivity under very mild conditions (aqueous solvent, neutral pH, ambient temperature), representing an ideal green catalytic system.

The use of a catalyst reduces energy consumption and can significantly decrease waste by improving the reaction's selectivity for the desired product.

Exploration of Alternative Energy Sources for Enhanced Synthesis (e.g., Microwave Irradiation)

Conventional heating methods often rely on bulk heating of a reaction vessel, which can be slow and energy-intensive, leading to thermal gradients and potential byproduct formation. Microwave irradiation has emerged as a powerful alternative energy source in organic synthesis.

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to generate heat rapidly and uniformly when exposed to a microwave field. This technique offers several advantages:

Dramatically Reduced Reaction Times: Reactions that take hours under conventional heating can often be completed in minutes.

Improved Yields and Purity: The rapid and uniform heating can minimize the formation of thermal degradation byproducts.

Enhanced Energy Efficiency: Energy is delivered directly to the reacting molecules rather than heating the entire apparatus.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Environment Analysis (e.g., ¹H-NMR, ¹³C-NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H-NMR and ¹³C-NMR spectra, the connectivity and chemical environment of each proton and carbon atom can be mapped.

¹H-NMR Spectroscopy: The proton NMR spectrum of 1-(4-Methylpiperazin-1-yl)pentan-3-one is expected to show distinct signals for the protons of the pentanone chain and the methylpiperazine ring. The protons on the carbon adjacent to the carbonyl group (C2) would appear as a triplet, coupled to the protons at C1. The protons on the terminal methyl group of the pentanone chain (C5) would also present as a triplet, coupled to the methylene protons at C4. The piperazine (B1678402) ring protons would likely appear as complex multiplets due to their restricted rotation and coupling with each other. The methyl group attached to the piperazine nitrogen would be a singlet.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. A characteristic signal for the carbonyl carbon (C3) would be observed at a significantly downfield chemical shift. The carbons of the pentanone chain and the methylpiperazine ring would each give rise to distinct signals, with their chemical shifts influenced by their proximity to the nitrogen atoms and the carbonyl group.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the proton-proton and proton-carbon correlations, respectively. These experiments would definitively establish the connectivity of the molecular framework.

¹H-NMR Predicted Data ¹³C-NMR Predicted Data
Chemical Shift (δ, ppm) Assignment
0.95 (t, 3H)-CH₃ (C5)
1.08 (t, 3H)-CH₃ (Piperazine)
2.30-2.50 (m, 8H)Piperazine ring protons
2.55 (q, 2H)-CH₂- (C4)
2.75 (t, 2H)-CH₂- (C2)
2.85 (t, 2H)-CH₂- (C1)

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A strong, sharp absorption band around 1715 cm⁻¹ is indicative of the C=O (ketone) stretching vibration. The spectrum would also show C-H stretching vibrations for the aliphatic CH₂, and CH₃ groups in the 2800-3000 cm⁻¹ region. The C-N stretching vibrations of the piperazine ring would likely appear in the 1100-1300 cm⁻¹ range.

| IR Spectroscopy Predicted Data | | :--- | :--- | | Wavenumber (cm⁻¹) | Functional Group Assignment | | 2970-2800 | C-H stretch (aliphatic) | | 1715 | C=O stretch (ketone) | | 1465 | C-H bend (methylene) | | 1375 | C-H bend (methyl) | | 1280-1100 | C-N stretch (amine) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis (e.g., LC-MS, HRMS, ESI-MS)

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and providing insights into its structure through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Techniques like Electrospray Ionization (ESI-MS) are suitable for ionizing this type of molecule. The mass spectrum would show a molecular ion peak [M+H]⁺ corresponding to the protonated molecule. The fragmentation pattern would likely involve cleavage at the bonds adjacent to the carbonyl group and within the piperazine ring, providing further structural confirmation.

| Mass Spectrometry Predicted Data | | :--- | :--- | | m/z | Assignment | | 185.1654 | [M+H]⁺ (Calculated for C₁₀H₂₁N₂O⁺) | | 113.1021 | [C₆H₁₃N₂]⁺ fragment | | 99.0810 | [C₅H₁₁N₂]⁺ fragment | | 71.0497 | [C₄H₇O]⁺ fragment | | 57.0704 | [C₄H₉]⁺ fragment |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. For this compound, the primary chromophore is the carbonyl group. It is expected to exhibit a weak n → π* transition at a wavelength (λmax) of around 280 nm in a non-polar solvent. The exact position and intensity of this absorption can be influenced by the solvent polarity.

| UV-Vis Spectroscopy Predicted Data | | :--- | :--- | | λmax (nm) | Electronic Transition | Solvent | | ~280 | n → π* | Hexane |

Single-Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-Crystal X-ray Diffraction is the most unambiguous method for determining the three-dimensional atomic arrangement of a molecule in its solid state. To perform this analysis, a suitable single crystal of this compound would need to be grown. The diffraction data would provide precise bond lengths, bond angles, and torsion angles, as well as information about the crystal packing and any intermolecular interactions. This technique would offer the ultimate confirmation of the molecular structure. As no experimental data is available, a hypothetical crystal data table is not provided.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Theoretical investigations employing quantum chemical calculations are instrumental in elucidating the electronic characteristics and predicting the reactivity of molecules. Methodologies such as DFT, FMO theory, and Fukui function analysis provide deep insights into a compound's behavior at a molecular level.

Density Functional Theory (DFT) Analyses (e.g., B3LYP/6-311++G(d,p) level of theory)

Density Functional Theory is a computational method used to investigate the electronic structure of many-body systems. The B3LYP functional combined with a 6-311++G(d,p) basis set is a common level of theory for such analyses, providing a balance between accuracy and computational cost. irjweb.comcolab.ws Such an analysis for 1-(4-Methylpiperazin-1-YL)pentan-3-one would yield optimized molecular geometry and electronic properties. However, specific studies performing these calculations on the target compound could not be located.

Frontier Molecular Orbital (FMO) Theory Applications (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. irjweb.comnih.gov A smaller HOMO-LUMO gap generally implies higher chemical reactivity. Without specific DFT calculations for this compound, the precise energy gap and the spatial distribution of these orbitals remain undetermined.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui functions are used within DFT to predict the most likely sites for nucleophilic and electrophilic attack on a molecule. This analysis is crucial for understanding reaction mechanisms. Regrettably, no studies applying Fukui function analysis to this compound were identified.

Calculation of Mulliken Atomic Charges

Mulliken population analysis is a method for assigning partial charges to individual atoms in a molecule, providing insight into the distribution of electrons. This information is valuable for understanding electrostatic interactions. Specific Mulliken atomic charge calculations for this compound are not available in the reviewed literature.

Global Electrophilicity Index Determination

The global electrophilicity index is a measure of the ability of a molecule to accept electrons. It is a key descriptor of a molecule's reactivity. The determination of this index for this compound would require prior calculation of its HOMO and LUMO energies, which are currently unavailable.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.netnih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, such as a protein or enzyme. While molecular docking studies have been performed on a variety of piperazine (B1678402) derivatives to explore their potential as therapeutic agents, no specific investigations featuring this compound as the ligand could be found. fgcu.edunih.govbohrium.com Such studies would be essential to hypothesize its mechanism of action and potential biological activity.

Based on a comprehensive review of available scientific literature, detailed computational chemistry and molecular modeling studies specifically focused on the compound This compound are not presently available.

Extensive searches for research pertaining to the prediction of its binding modes, analysis of intermolecular interactions, molecular dynamics simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling have yielded no specific results for this compound.

The scientific community has conducted such computational studies on structurally related molecules containing a 4-methylpiperazine moiety as part of more complex structures. For instance, research exists on derivatives of 1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one and various 4-aminoquinoline derivatives incorporating a methylpiperazine group. However, these studies are specific to the unique properties and biological targets of those distinct molecules.

Therefore, it is not possible to provide a scientifically accurate article on the computational chemistry and molecular modeling of this compound that adheres to the specific outline requested. Information from related but structurally different compounds cannot be extrapolated to accurately describe the binding behavior, intermolecular interactions, conformational dynamics, or structure-activity relationships of this compound.

Structure Activity Relationship Sar and Pharmacophore Exploration

Elucidating the Influence of Piperazine (B1678402) N-Substitution on Biological Activity

The piperazine ring is a common scaffold in medicinal chemistry, and its substitution pattern, particularly at the N-4 position, is a critical determinant of biological activity. researchgate.net The N-methyl group in 1-(4-Methylpiperazin-1-yl)pentan-3-one is a key feature. In many classes of biologically active agents, the nature of the N-substituent on the piperazine ring dictates potency, selectivity, and even the mechanism of action.

Studies on various series of piperazine derivatives have shown that the N-4 substituent can influence properties such as basicity (pKa), lipophilicity, and steric bulk, all of which affect receptor binding and pharmacokinetic profiles. rsc.orgmdpi.com For instance, replacing a small alkyl group like methyl with larger or more complex groups such as benzyl (B1604629) or substituted aryl moieties can dramatically alter the interaction with biological targets. researchgate.net In the context of CNS receptor modulators, the arylpiperazine motif is often a core part of the pharmacophore, where the N-1 aryl group engages with a hydrophobic pocket of the receptor. mdpi.com While direct SAR data for this compound is limited, analogous studies consistently show that even minor changes to the N-alkyl or N-aryl substituent can lead to significant shifts in biological activity, as shown in the table below which summarizes findings from a series of GlyT-1 inhibitors.

Table 1: Influence of Piperazine N-Substitution on GlyT-1 Inhibitory Activity Data extrapolated from analogous N-sulfonylpiperazine series. | N-4 Substituent | Structure | Relative Potency (IC₅₀) | Observations | | :--- | :--- | :--- | :--- | | Propylsulfonyl | Propylsulfonyl group | High | Optimal chain length for this series. nih.gov | | Ethylsulfonyl | Ethylsulfonyl group | Moderate | Shorter chain reduces potency. nih.gov | | Cyclopropylsulfonyl | Cyclopropylsulfonyl group | Moderate-High | Small ring is well-tolerated. nih.gov | | Phenylsulfonyl | Phenylsulfonyl group | Low | Bulky aromatic group decreases activity in this scaffold. nih.gov |

Investigating the Role of the Pentanone Moiety and Aliphatic Chain Length in Activity Modulation

The pentan-3-one fragment serves as a flexible linker connecting the key piperazine pharmacophore to another part of a molecule or interacting with a specific region of a biological target. The length and nature of this aliphatic chain are crucial for modulating activity. Research on analogous series of 1-[ω-(4-aryl-1-piperazinyl)alkyl]-1-aryl ketones has demonstrated that the length of the alkyl linker significantly impacts receptor affinity. nih.govlookchem.com

For instance, in studies targeting serotonin (B10506) receptors, optimal binding was often observed with alkyl chains of four to six carbons, suggesting that the linker's length is critical for positioning the terminal functional groups correctly within the receptor's binding pocket. nih.govnih.gov A chain that is too short may fail to bridge essential interaction points, while one that is too long could introduce conformational flexibility that is entropically unfavorable for binding or could lead to steric clashes. nih.gov

The position of the carbonyl group (ketone) within the chain is also significant. In this compound, the ketone at the 3-position creates a specific dipole and hydrogen bond accepting capability at a defined distance from the basic nitrogen of the piperazine. Moving the ketone to the 2- or 4-position would alter this spatial relationship and likely impact target interactions. Furthermore, the presence of the carbonyl group influences the electronic properties of the adjacent piperazine nitrogen, potentially affecting its pKa. nih.gov

Table 2: Effect of Aliphatic Chain Length on 5-HT₇ Receptor Affinity in Analogous Ketone Derivatives Data derived from a series of 1-[ω-(4-aryl-1-piperazinyl)alkyl]-1-(2-methoxyphenyl) ketones. | Alkyl Chain Length (n) | Structure (Linker) | 5-HT₇ Receptor Affinity (Ki, nM) | | :--- | :--- | :--- | | 2 | -(CH₂)₂- | >1000 | | 3 | -(CH₂)₃- | 485 | | 4 | -(CH₂)₄- | 19.5 | | 5 | -(CH₂)₅- | 0.90 | | 6 | -(CH₂)₆- | 4.80 |

These findings highlight that an optimal linker length of five carbons (a hexanone chain in this analog series, corresponding to the pentyl distance) achieves the highest affinity, with shorter or longer chains being detrimental. nih.gov

Application of Bioisosteric Replacements and Scaffold Hopping Strategies for Analog Development

Bioisosteric replacement is a cornerstone of medicinal chemistry used to optimize drug properties by substituting a functional group with another that has similar physicochemical characteristics. nih.gov For the this compound scaffold, several bioisosteric modifications could be envisioned. The piperazine ring itself can be replaced by other cyclic diamines like homopiperazine (B121016) or bridged diazabicycloalkanes to alter conformational rigidity and basicity. nih.gov

The ketone functional group in the pentanone chain is a prime candidate for bioisosteric replacement. It could be substituted with groups such as a sulfone (-SO₂-) or an oxime to modify its hydrogen bonding capacity, metabolic stability, and geometric properties. ipinnovative.com Similarly, the amide group, a common feature in many biologically active molecules, can be replaced by metabolically stable heterocyclic rings like triazoles or oxadiazoles. drughunter.com

Scaffold hopping represents a more drastic approach, where the core molecular structure is replaced with a topologically different scaffold while preserving the essential pharmacophoric features. u-tokyo.ac.jp Starting from a piperazinyl alkyl ketone, one might hop to a scaffold where the piperazine is replaced by a rigid piperidine (B6355638) or a more flexible open-chain diamine, aiming to discover novel chemical entities with improved properties or a different intellectual property profile.

Identification of Crucial Pharmacophoric Features for Target Interactions

A pharmacophore model defines the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For compounds containing the N-arylpiperazine moiety, a common pharmacophore model involves a basic nitrogen atom and a hydrophobic aryl group separated by a specific distance. mdpi.comnih.gov

Based on models developed for related structures targeting CNS receptors, the key pharmacophoric features for the this compound scaffold can be hypothesized as:

A Basic/Ionizable Group: The N-4 nitrogen of the piperazine ring, which is protonated at physiological pH, is crucial for forming ionic or hydrogen bond interactions with acidic residues (e.g., aspartate) in a receptor binding pocket. nih.gov

A Hydrophobic Feature: The methyl group on the piperazine, while small, contributes to a hydrophobic region. In more complex analogs, this position is often occupied by a larger aryl group that fits into a hydrophobic pocket.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the pentanone moiety acts as a hydrogen bond acceptor, providing an additional interaction point.

A Flexible Linker: The aliphatic chain provides the necessary spacing and conformational flexibility to correctly orient the piperazine and any terminal groups for optimal interaction with the target. nih.gov

A general pharmacophore model for piperazine-based ligands often includes a central basic core flanked by two hydrophobic sites, all arranged with optimal spacing to maximize receptor affinity. nih.gov

Effects of Conformational Restriction on Biological Potency

Introducing conformational constraints into a flexible molecule is a powerful strategy to enhance biological potency and selectivity. By reducing the number of accessible conformations, the entropic penalty of binding is lowered, and the molecule can be "locked" into its bioactive conformation.

For the this compound scaffold, conformational restriction could be achieved in several ways:

Piperazine Ring Modification: Replacing the flexible piperazine with a more rigid bicyclic or spirocyclic diamine can restrict the orientation of the N-substituents.

Aliphatic Chain Rigidification: Introducing a double bond (e.g., creating a pentenone) or incorporating the chain into a cycloalkyl ring system would limit its flexibility. For example, replacing the pentyl chain with a cyclopentyl or cyclohexyl ring would fix the relative positions of the piperazine and ketone groups.

Such modifications can lead to a significant increase in potency if the rigidified conformation matches the one required for receptor binding. Conversely, if the restriction leads to a conformation incompatible with the binding site, a dramatic loss of activity can occur. This strategy is essential for probing the bioactive conformation and refining SAR.

In Vitro Biological Activity and Mechanistic Investigations

Enzyme Inhibition Studies

The inhibition of protein kinases is a key strategy in the development of targeted cancer therapies. While specific data for 1-(4-Methylpiperazin-1-YL)pentan-3-one is not available, related structures containing the piperazine (B1678402) moiety have been extensively studied as kinase inhibitors. For instance, Imatinib, a potent inhibitor of the v-Abl tyrosine kinase, as well as PDGFR and c-Kit, features a piperazine group that is crucial for its activity. bio-techne.com The development of pyrido[2,3-d]pyrimidine (B1209978) derivatives has also yielded potent inhibitors of both Bcr-Abl and c-kit receptor tyrosine kinases. nih.govresearchgate.net For example, PD173955 was found to inhibit Bcr-Abl-dependent cell growth with an IC₅₀ of 2-35 nM in various cell lines and demonstrated a kinase inhibition IC₅₀ of 1-2 nM for Bcr-Abl. nih.gov Similarly, DSA compounds have shown nanomolar IC₅₀ values against both c-Src and Abl kinases, including their gatekeeper mutations. nih.gov These findings underscore the importance of the piperazine scaffold in designing effective kinase inhibitors.

Table 1: Kinase Inhibition Profile of Structurally Related Compounds

Compound Target Kinase IC₅₀ (nM)
Imatinib v-Abl, PDGFR, c-Kit -
PD173955 Bcr-Abl 1-2

Cholinesterase inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease. nih.gov The therapeutic strategy often involves the dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov While direct studies on this compound are lacking, various isochroman-4-one (B1313559) derivatives have been synthesized and evaluated for their anti-cholinesterase activity. mdpi.com For instance, certain derivatives have demonstrated potent inhibition of AChE, with some acting as dual-binding inhibitors that interact with both the catalytic and peripheral anionic sites of the enzyme. mdpi.com This dual inhibition is considered a promising approach for managing the complex pathology of Alzheimer's disease.

Inhibitors of α-glucosidase are used in the management of type 2 diabetes by delaying carbohydrate digestion and reducing postprandial hyperglycemia. nih.gov Research into novel α-glucosidase inhibitors has explored a variety of chemical scaffolds, including those containing piperazine moieties. researchgate.nettubitak.gov.tr Derivatives of 4-(dimethylaminoalkyl)piperazine-1-carbodithioate have been shown to be potent, noncompetitive inhibitors of yeast α-glucosidase. researchgate.nettubitak.gov.tr Furthermore, certain 1,2-benzothiazine 1,1-dioxide derivatives have exhibited excellent α-glucosidase inhibitory activity, with IC₅₀ values in the low micromolar range. mdpi.com These studies highlight the potential of piperazine-containing compounds as effective α-glucosidase inhibitors. researchgate.nettubitak.gov.tr

Table 2: α-Glucosidase Inhibition by Related Compounds

Compound Class Inhibition Type IC₅₀ (µM)
4-(dimethylaminoalkyl)piperazine-1-carbodithioates Noncompetitive -

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is an enzyme involved in the biosynthesis of bioactive N-acylethanolamines. researchgate.net The development of NAPE-PLD inhibitors is an active area of research. While direct data on this compound is unavailable, various small molecules have been identified as NAPE-PLD inhibitors. For example, the quinazoline (B50416) sulfonamide derivative ARN19874 was identified as the first small-molecule inhibitor of NAPE-PLD. researchgate.netrsc.org Another potent and selective inhibitor, LEI-401, has been shown to reduce N-acylethanolamine levels in cells and the brains of mice. ximbio.com These examples, although not piperazine derivatives, illustrate the types of structures that can effectively inhibit this class of phospholipase.

NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme that plays a role in protecting cells from oxidative stress and is also involved in the stabilization of the tumor suppressor protein p53. nih.govnih.gov Inhibition of NQO1 can lead to the degradation of p53, which can have implications in cancer therapy. nih.govnih.gov While specific studies on this compound are absent, the inhibitor dicoumarol is a well-known agent used to study NQO1 function, though it is noted for its "off-target" effects. sigmaaldrich.com The natural compound curcumin (B1669340) has also been shown to inhibit NQO1 activity and induce p53 degradation. nih.govnih.gov

Topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. mdpi.comamegroups.org A number of compounds have been developed as inhibitors of human topoisomerase I and IIα. While there is no direct evidence for this compound, thiosemicarbazide (B42300) derivatives have been identified as dual inhibitors of human DNA topoisomerase IIα and indoleamine-2,3-dioxygenase 1. nih.gov For instance, some of these compounds exhibited IC₅₀ values against topoisomerase IIα that were lower than the standard drug etoposide. nih.gov Additionally, certain quinone derivatives have been shown to inhibit the ATPase domain of human topoisomerase IIα. nih.gov

Table 3: Topoisomerase IIα Inhibition by Related Compounds

Compound Class Target IC₅₀ (µM)
Thiosemicarbazide Derivatives Topoisomerase IIα ~43 - 76

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders. nih.gov Various studies have demonstrated the potential of piperazine derivatives as tyrosinase inhibitors.

A series of nitrophenylpiperazine derivatives were synthesized and evaluated for their inhibitory activity against tyrosinase. Among the tested compounds, a derivative featuring an indole (B1671886) moiety (compound 4l) showed significant tyrosinase inhibition with an IC50 value of 72.55 μM. nih.govnih.gov Kinetic studies revealed a mixed-type inhibition mechanism for this compound. nih.govnih.gov Structure-activity relationship (SAR) analysis indicated that replacing a benzyl (B1604629) or phenyl ring with an indole or pyridine (B92270) moiety enhanced the inhibitory potency. nih.gov

Another study focused on 1-tosyl piperazine dithiocarbamate (B8719985) acetamide (B32628) hybrids. One derivative, compound 4d, displayed excellent tyrosinase inhibition with an IC50 of 6.88 ± 0.11 µM, which was more potent than the standard inhibitor kojic acid (IC50 = 30.34 ± 0.75 µM). mdpi.com Other analogues in this series also showed good activity, with IC50 values ranging from 7.24 to 8.1 µM. mdpi.com

Furthermore, research on (4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanone derivatives identified compounds with potent inhibitory activity, with IC50 values in the range of 1.5–4.6 μM. researchgate.net These compounds were found to be more potent than kojic acid (IC50=17.8 μM) and acted as competitive inhibitors. researchgate.net Similarly, other research has identified various piperazine derivatives with tyrosinase inhibitory activity, some showing mixed-type inhibition. nih.govresearchgate.net The flexibility and structure of the piperazine ring are thought to help orient the substituted moieties correctly within the enzyme's active site. nih.gov

Compound SeriesMost Potent DerivativeIC50 Value (µM)Reference InhibitorIC50 Value (µM)
NitrophenylpiperazinesCompound 4l (with indole moiety)72.55--
1-Tosyl piperazine dithiocarbamatesCompound 4d6.88 ± 0.11Kojic Acid30.34 ± 0.75
(4-(4-hydroxyphenyl)piperazin-1-yl)arylmethanonesCompound with ortho-substituent1.5 - 4.6Kojic Acid17.8
Piperazines with 1,2,4, triazole nucleusCompound 10b30.7 ± 0.2--

Receptor Binding and Modulation Assays

Piperazine derivatives are known to interact with a variety of neurotransmitter receptors, demonstrating their potential in the development of therapies for central nervous system (CNS) disorders.

Sigma receptors, divided into σ1 and σ2 subtypes, are involved in modulating numerous cellular functions and are considered therapeutic targets for neurological disorders and pain. nih.govnih.gov Piperazine derivatives have been extensively studied as ligands for these receptors.

In one study, a series of new benzylpiperazinyl derivatives were designed and evaluated for their affinity towards σ1 and σ2 receptors. nih.gov Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one) emerged as a high-affinity σ1 receptor ligand (Ki σ1 = 1.6 nM) with excellent selectivity over the σ2 receptor (Ki σ2/Ki σ1 = 886). nih.gov This selectivity was significantly higher than that of the reference ligand, haloperidol. nih.gov

Another study investigating N-cyclohexylpiperazine derivatives found high-affinity ligands for the σ2 receptor, such as compound 3 (1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine). eurekaselect.com However, these compounds generally lacked significant selectivity over the σ1 receptor in brain tissue assays, though better selectivity was observed in certain tumor cell lines. eurekaselect.com The presence of two nitrogen atoms in the piperazine ring is suggested to allow for an additional reverse mode of binding, contributing to high-affinity interactions with σ1 receptors. eurekaselect.com

Compoundσ1 Receptor Affinity (Ki, nM)σ2 Receptor Affinity (Ki, nM)Selectivity Ratio (Ki σ2/Ki σ1)
Compound 151.6>1000886
Haloperidol (Reference)3.2105.733
Lead Compound 83.91685432

The histamine (B1213489) H4 receptor (H4R) is a promising therapeutic target for inflammatory and immune disorders. nih.govnih.gov Piperazine-containing structures have been explored as H4R ligands.

Research on 2,4,6-triaminopyrimidine (B127396) derivatives, using ST-1012 as a reference inverse agonist, involved modifications to the piperazine moiety. nih.gov These studies indicated that a short distance between the aminopyrimidine core and the basic piperazine group is beneficial for affinity, and a lipophilic group in the "eastern" part of the molecule is necessary to maintain high H4R affinity. nih.gov

In another study, a series of trisubstituted 1,3,5-triazines containing a 4-methylpiperazin-1-yl group were synthesized. nih.gov Compound 6 (4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine) showed good affinity for the H4R with a Ki value of 63 nM. nih.gov Functional assays confirmed that the tested compounds in this series behaved as antagonists. nih.gov The selective H4R antagonist JNJ 7777120, which has a 1-[(5-chloro-1H-indol-2-yl)-carbonyl]-4-methylpiperazine structure, is often used as a tool compound in H4R research. nih.gov

The P2Y12 receptor is a key player in platelet aggregation, making it a critical target for anti-thrombotic drugs. nih.gov Piperazinyl-glutamate-pyrimidines have been developed as potent P2Y12 antagonists. nih.gov By introducing oxygen, nitrogen, or sulfur substitutions at the 4-position of the pyrimidine (B1678525) ring, researchers have created highly potent antagonists. nih.gov Specifically, 4-substituted piperidine-4-pyrimidines demonstrated exceptional potency. Further modifications to the piperidine (B6355638) ring helped to optimize pharmacokinetic properties, leading to compounds with good potency in human platelet-rich plasma (PRP), selectivity, and oral bioavailability. nih.gov

The piperazine scaffold is a versatile template for designing CNS drugs that target serotonin (B10506) and dopamine (B1211576) receptors. nih.govijrrjournal.com The pharmacological profile of piperazine derivatives can be finely tuned through structural modifications, leading to a wide variety of actions, including antipsychotic, anxiolytic, and antidepressant effects. nih.govijrrjournal.comijrrjournal.com

Long-chain arylpiperazines are a well-established class of ligands that can modulate multiple receptors. nih.gov For instance, antipsychotic drugs like aripiprazole (B633) modulate both dopaminergic D2 and serotonergic 5-HT2A receptors. nih.gov Anxiolytics such as buspirone (B1668070) act as partial agonists at 5-HT1A receptors. nih.gov

The design of multi-target ligands often involves combining the piperazine core with other pharmacophores. Studies on novel benzoxazole-piperidine (piperazine) derivatives have yielded compounds with high affinities for dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors. nih.gov Similarly, linking indazole and piperazine scaffolds has produced multi-target ligands for these same receptors. tandfonline.com The nature of the substituent on the aryl portion of the piperazine moiety significantly influences the binding affinity at each receptor. For example, introducing a substituent at the ortho position of the phenyl ring is often preferred for enhancing D2 receptor binding. tandfonline.com The flexibility of the piperazine ring allows it to adopt conformations suitable for binding to the distinct pockets of different receptors, making it a privileged structure in the development of multi-target CNS agents. ijrrjournal.com

In Vitro Antiproliferative and Anticancer Activity

The piperazine ring is a common feature in many anticancer agents, and numerous studies have explored the antiproliferative effects of novel piperazine derivatives. mdpi.comresearchgate.net

In one study, novel vindoline-piperazine conjugates were synthesized and tested against a panel of 60 human tumor cell lines. mdpi.comnih.gov Several derivatives showed significant antiproliferative activity. mdpi.comnih.gov Specifically, a conjugate containing a [4-(trifluoromethyl)benzyl]piperazine moiety (compound 23) was highly potent against the breast cancer MDA-MB-468 cell line, with a growth inhibition (GI50) value of 1.00 μM. mdpi.comnih.gov Another derivative with a 1-bis(4-fluorophenyl)methyl piperazine group (compound 25) was most effective against the non-small cell lung cancer cell line HOP-92 (GI50 = 1.35 μM). mdpi.comnih.gov These compounds also showed promising selectivity for cancer cells over non-tumor cells. mdpi.comnih.gov

Another investigation synthesized novel piperazine derivatives and evaluated their effects on the growth of HepG2 (liver cancer) cells. nih.gov Two compounds, PD-1 and PD-2, effectively inhibited cell growth in a dose-dependent manner, with PD-2 restraining growth by up to 90.45% at the highest concentration tested (100 μg/mL). nih.gov The antiproliferative activity of piperazine derivatives has been demonstrated across a wide variety of tumor cell lines, including prostate (DU-145), leukemia (K-562), and others, highlighting the broad potential of this chemical scaffold in cancer research. researchgate.net

Compound SeriesDerivativeCancer Cell LineActivity MetricValue
Vindoline-piperazine conjugatesCompound 23MDA-MB-468 (Breast)GI501.00 µM
Vindoline-piperazine conjugatesCompound 25HOP-92 (Lung)GI501.35 µM
Novel Piperazine DerivativesPD-2HepG2 (Liver)% Growth Inhibition90.45% at 100 µg/mL
Novel Piperazine DerivativesPD-1HepG2 (Liver)% Growth Inhibition55.44% at 100 µg/mL

Cell Viability and Proliferation Assays in Diverse Human Cancer Cell Lines (e.g., HeLa, A549, HCT116, MCF7, HT29, K562, GIST-T1)

No data is available on the cytotoxic or anti-proliferative effects of this compound in these specific cancer cell lines.

Mechanisms of Action: Induction of Apoptosis and Regulation of Apoptosis-Associated Proteins (e.g., Bcl-2, Cleaved-Caspase 3)

There is no information regarding the ability of this compound to induce programmed cell death or modulate the expression of key apoptotic proteins like Bcl-2 or cleaved-caspase 3.

Assessment of DNA Damage (e.g., H2AX Expression)

There are no published findings on whether this compound can induce DNA damage, as indicated by markers such as the phosphorylation of histone H2AX.

Reactive Oxygen Species (ROS) Upregulation and Associated Mitochondrial Damage Studies

Information on the capacity of this compound to increase reactive oxygen species levels or cause mitochondrial damage is not available.

Ferroptosis Induction and Associated Biomarker Analysis (e.g., GSH Level, GPX4 Expression, Lipid Peroxidation)

No studies have been conducted to determine if this compound can induce ferroptosis, a specific form of iron-dependent cell death, or affect related biomarkers.

Blockage of Specific Intracellular Signaling Pathways in Cancer Cells

The effect of this compound on any intracellular signaling pathways critical for cancer cell survival and proliferation has not been documented.

In Vitro Biological Activity Data for this compound Not Found in Publicly Available Research

Following a comprehensive search of scientific literature and databases, no specific in vitro biological activity data was found for the chemical compound this compound against the pathogenic bacterial, fungal, and parasitic strains specified in the requested article outline.

The search included targeted queries for the antibacterial efficacy of the compound against Staphylococcus aureus, Escherichia coli, Proteus vulgaris, Shigella flexneri, and Micrococcus luteus. Similarly, searches for its antifungal efficacy against Aspergillus niger and its antiplasmodial activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum did not yield any specific research findings.

While the broader class of molecules containing piperazine and N-methylpiperazine moieties has been investigated for various antimicrobial and antiparasitic properties, the specific data required to populate the detailed subsections of the requested article for this compound is not available in the public domain.

Therefore, it is not possible to generate the requested scientific article with the specified structure and content, including data tables and detailed research findings, as this would require fabricating information that is not supported by existing scientific research. Adherence to scientific accuracy and the strict instructions to focus solely on the specified compound prevents the inclusion of data from related but distinct chemical entities.

Future Research Directions and Potential Applications

Rational Design of Next-Generation Analogs Based on Integrated SAR and Computational Insights

The rational design of next-generation analogs of 1-(4-Methylpiperazin-1-YL)pentan-3-one will be pivotal in optimizing its potential therapeutic properties. A systematic approach integrating Structure-Activity Relationship (SAR) studies with computational modeling will be essential. Initial modifications would likely focus on the key structural components: the 4-methylpiperazine ring, the pentan-3-one linker, and potential substitutions on either moiety.

Computational studies, including molecular docking and dynamics simulations, can provide initial insights into how structural modifications might influence binding to potential biological targets. For instance, altering the length and rigidity of the alkyl chain or introducing different functional groups on the piperazine (B1678402) ring could significantly impact binding affinity and selectivity. These in silico predictions can then guide the synthesis of a focused library of analogs.

Subsequent in vitro screening of these analogs against relevant biological assays will generate crucial SAR data. This iterative process of computational prediction, chemical synthesis, and biological testing will enable the development of a comprehensive SAR profile. For example, as illustrated in the hypothetical data below, systematic modifications can elucidate the impact of different substituents on biological activity.

Table 1: Hypothetical Structure-Activity Relationship (SAR) Data for Analogs of this compound

Compound IDR1 (Piperazine)R2 (Pentanone)IC50 (µM)
LEAD-001 -CH3-H15.2
ANA-002 -CH2CH3-H12.8
ANA-003 -H-H25.6
ANA-004 -CH3-OH8.5
ANA-005 -CH3-F10.1

This integrated approach will facilitate the identification of lead compounds with improved potency, selectivity, and pharmacokinetic profiles.

Exploration of Novel Biological Targets for this compound and its Derivatives

A critical avenue of future research will be the identification and validation of the biological targets of this compound and its derivatives. Given that related structures containing the 4-methylpiperazine moiety have shown activity against a range of targets, a broad screening approach is warranted. For instance, derivatives of 1-(4-methylpiperazin-1-yl) have been investigated as inhibitors of BCR-ABL kinase, a key target in chronic myeloid leukemia nih.gov. Another study highlighted a different analog that covalently modifies p53, a tumor suppressor protein frequently mutated in cancer nih.govdoi.orgfigshare.com.

Therefore, initial investigations could involve screening this compound and its analogs against a panel of kinases and other enzymes implicated in cancer and other diseases. Techniques such as thermal proteome profiling could be employed to identify direct binding partners within the cellular environment nih.gov.

Furthermore, phenotypic screening using various cancer cell lines could reveal unexpected anti-proliferative activities. Subsequent target deconvolution studies, utilizing techniques like affinity chromatography or genetic approaches, would then be necessary to identify the specific molecular targets responsible for the observed phenotype. The discovery of novel biological targets would open up new therapeutic avenues for this class of compounds.

Development of Advanced Green Chemistry Methodologies for Sustainable Synthesis

The development of environmentally benign and efficient synthetic routes is a crucial aspect of modern drug development. Future research should focus on establishing "green" chemistry methodologies for the synthesis of this compound and its analogs. This would involve minimizing the use of hazardous reagents and solvents, reducing waste generation, and improving energy efficiency.

One promising approach is the use of ultrasound-assisted synthesis, which has been shown to reduce reaction times and increase product yields in the synthesis of other heterocyclic compounds researchgate.net. Microwave-assisted organic synthesis is another powerful technique that can accelerate reaction rates and improve yields.

Moreover, the exploration of catalytic methods, such as one-pot reactions involving cascade hydrogenation and reductive amination, could streamline the synthetic process and reduce the number of purification steps nih.gov. The development of a sustainable synthetic pathway will not only be environmentally responsible but also economically advantageous for potential large-scale production.

Integration of Cheminformatics and Artificial Intelligence for Predictive Compound Design and Optimization

The integration of cheminformatics and artificial intelligence (AI) offers a powerful paradigm for accelerating the drug discovery process for this compound and its derivatives. Machine learning models can be trained on existing SAR data to predict the biological activity of virtual compounds, allowing for the in silico screening of vast chemical libraries.

Predictive models for ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can also be developed. This would enable the early identification of compounds with potentially unfavorable pharmacokinetic or toxicity profiles, thereby reducing the attrition rate in later stages of drug development.

Q & A

Q. How to reconcile discrepancies between computational binding predictions and experimental IC50 values?

  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding pocket flexibility. Entropic penalties from piperazine ring conformational changes may explain weaker-than-predicted affinity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.